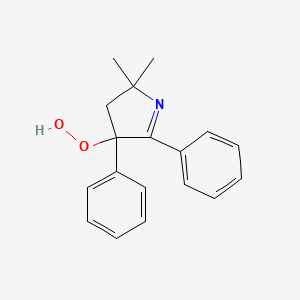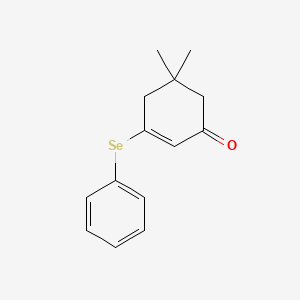
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate is a chemical compound with the molecular formula C11H17N3O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazole derivative. One common method is the cyclization of amido-nitriles, which involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate the activity of the target molecule. The cyano group may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-(1H-imidazol-5-yl)ethyl)carbamate: Similar structure but lacks the cyano group.
tert-Butyl 4-(2-chloro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: Contains a benzoimidazole ring instead of an imidazole ring.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The presence of the cyano group in tert-Butyl 2-(2-cyano-1H-imidazol-5-yl)ethylcarbamate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it unique for specific applications.
Eigenschaften
| 74419-84-4 | |
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-cyano-1H-imidazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)13-5-4-8-7-14-9(6-12)15-8/h7H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
AAIJHKWQJYXQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






